2'-C-methyluridine
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Overview
Description
2’-C-Methyluridine is a modified nucleoside, specifically a modified form of uridine, one of the building blocks of RNA. In the structure of 2’-C-Methyluridine, a methyl group is added at the 2’ carbon position of the ribose sugar in the nucleoside . Modifications to nucleosides, like 2’-C-Methyluridine, are common in nucleic acid chemistry and biology research. These modifications can affect the stability, binding affinity, and other properties of RNA molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyluridine involves the selective methylation of the 2’-hydroxyl group of the ribose in uridine. This can be achieved through reactions with methylating agents such as diazomethane or other methylating reagents . For example, one method involves the use of an anomeric mixture of the protected and methylated sugar with tin tetrachloride under an argon atmosphere .
Industrial Production Methods: For industrial production, the synthesis of 2’-C-Methyluridine can be scaled up by optimizing the reaction conditions and purification processes. One approach involves the use of dichloromethane as a solvent, followed by cooling to produce a crystalline keto-derivative, an intermediate in the synthesis of 2’-C-Methyluridine, in high yields .
Chemical Reactions Analysis
Types of Reactions: 2’-C-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The introduction of a methyl group at the 2’ carbon position can influence the conformation and interactions of the nucleoside within RNA molecules .
Common Reagents and Conditions: Common reagents used in the reactions of 2’-C-Methyluridine include methylating agents like diazomethane and tin tetrachloride . The reaction conditions often involve an inert atmosphere, such as argon, and specific solvents like dichloromethane .
Major Products Formed: The major products formed from the reactions of 2’-C-Methyluridine depend on the specific reaction conditions and reagents used. For example, the methylation of the 2’-hydroxyl group results in the formation of 2’-C-Methyluridine itself .
Scientific Research Applications
2’-C-Methyluridine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, 2’-C-Methyluridine is used to study the structure and function of RNA molecules. The introduction of a methyl group at the 2’ carbon position can alter the conformation and interactions within RNA, providing insights into the role of specific nucleotides in RNA folding and stability .
Biology: In biology, 2’-C-Methyluridine is valuable for probing RNA structure and function. It is also used in the development of new techniques for manipulating and studying nucleic acids .
Medicine: In medicine, 2’-C-Methyluridine has been investigated for its antiviral properties. Some nucleoside analogs can interfere with the replication of viruses, making them potential candidates for the development of antiviral drugs . It is also a key intermediate in the synthesis of nucleoside anti-hepatitis C and anti-leukemia drugs .
Industry: In the industry, 2’-C-Methyluridine finds applications in biotechnology, particularly in the development of novel nucleic acid-based technologies and diagnostics .
Mechanism of Action
The mechanism of action of 2’-C-Methyluridine involves its incorporation into RNA molecules, where it can influence the conformation and interactions of the nucleoside within RNA . In the case of its antiviral properties, 2’-C-Methyluridine can inhibit viral RNA chain elongation and viral RNA-dependent RNA polymerase activity, blocking viral replication .
Comparison with Similar Compounds
2’-C-Methyluridine is similar to other modified nucleosides, such as 2’-deoxy-2’-C-methylcytidine and 2’-deoxy-2’-fluoro-2’-C-methyluridine . These compounds share structural similarities but differ in their specific modifications and biological activities. For example, 2’-deoxy-2’-C-methylcytidine is used as an antiviral agent, while 2’-deoxy-2’-fluoro-2’-C-methyluridine is a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKORJKMMVZAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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